molecular formula C10H13F2N3O2S B13715268 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)benzenesulfonamide

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B13715268
M. Wt: 277.29 g/mol
InChI Key: RIPIJCGXVPTUJR-UHFFFAOYSA-N
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Description

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)benzenesulfonamide is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable fluorinated precursor.

    Amination: Introduction of the amino group can be achieved through reductive amination or other amination techniques.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzenesulfonamide derivatives, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13F2N3O2S

Molecular Weight

277.29 g/mol

IUPAC Name

3-amino-4-(3,3-difluoropyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H13F2N3O2S/c11-10(12)3-4-15(6-10)9-2-1-7(5-8(9)13)18(14,16)17/h1-2,5H,3-4,6,13H2,(H2,14,16,17)

InChI Key

RIPIJCGXVPTUJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

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